molecular formula C7H6BrN3 B1294230 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 957062-94-1

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1294230
M. Wt: 212.05 g/mol
InChI Key: RVTIPKPMNMOVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a derivative of the 1,2,4-triazolo[1,5-a]pyridine class, which is known for its potential pharmacological properties. The presence of bromine and methyl groups on the triazolopyridine core can significantly influence the chemical and physical properties of the compound, as well as its biological activity.

Synthesis Analysis

The synthesis of related triazolopyridine compounds involves the cyclization of hydrazones derived from aldehydes. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared through bromine-mediated oxidative cyclization . Although the exact synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to introduce the methyl group at the appropriate position.

Molecular Structure Analysis

The structure of triazolopyridine derivatives has been confirmed using techniques such as single-crystal X-ray analysis . This method provides precise information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. The molecular structure of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine would likely exhibit similar characteristics to those of its analogs.

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions, including ring rearrangements and substitutions. For example, 1,2,4-triazolo[4,3-c]pyrimidines can isomerize to 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement . The halogen functionalities present in these compounds also allow for further diversification through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . These reactions are valuable for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine would be influenced by the presence of the bromine and methyl groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as electron density and distribution, would also be impacted, which in turn could influence the compound's reactivity and interactions with biological molecules.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIPKPMNMOVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650337
Record name 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

957062-94-1
Record name 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.